Pyrrole-2-carboxamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

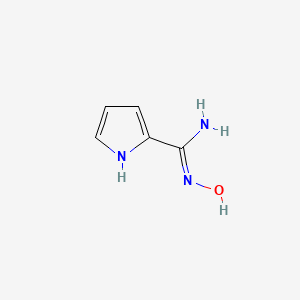

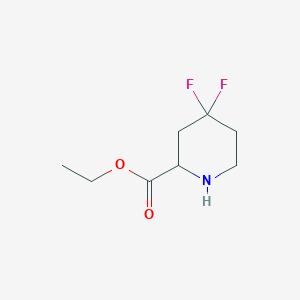

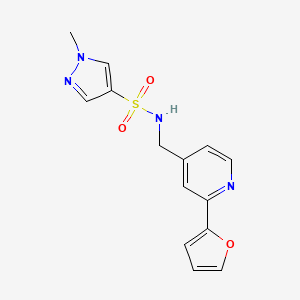

Pyrrole-2-carboxamidoxime is an organic compound known for its various biological properties. It contains a total of 16 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of pyrrole carboxamide derivatives, such as this compound, involves various strategies. These include classical amide bond-forming processes and non-traditional bond formation, including the de novo synthesis of the pyrrole itself . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction .Molecular Structure Analysis

This compound has a complex molecular structure. It contains a five-membered ring, an imine (aliphatic), a primary amine (aliphatic), a hydroxylamine (aliphatic), and a hydroxyl group .Chemical Reactions Analysis

This compound, like other pyrrole derivatives, can undergo a variety of chemical reactions. For instance, the oxidation of neutral insulating polypyrrole to its conducting counterpart is a multistep process .Physical And Chemical Properties Analysis

This compound contains a total of 16 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Biological Formation and Utility in Natural Products

Pyrrole-2-carboxamidoxime, like other pyrrole derivatives, plays a significant role in biological contexts due to its unique chemical and electronic properties. It is known for its electron-rich, planar structure which makes it highly susceptible to electrophilic attack, capable of oxidation, and able to participate in π–π stacking and hydrogen-bonding interactions. These features are exploited in the formation and elaboration of pyrroles during natural product biosyntheses (Walsh, Garneau‐Tsodikova & Howard-Jones, 2006).

Structural Analysis and Tautomeric Studies

The structural and molecular analysis of pyrrole-2-carboxamide (PyCa), a closely related compound, through X-ray diffraction, FT-IR, NMR techniques, and DFT calculations, provides insights into the tautomeric forms of its dimers, involving N-H...O or O-H...N hydrogen-bond motifs. These studies highlight the intermolecular resonance-assisted hydrogen bonds in pyrrole derivatives (Grabowski, Dubis, Palusiak & Leszczynski, 2006).

Carbon Dioxide Fixation

Research on pyrrole-2-carboxylate decarboxylase from Bacillus megaterium has shown that this enzyme catalyzes the reversible carboxylation of pyrrole, adding significance to pyrrole derivatives in carbon dioxide fixation. This process is optimized for the synthesis of pyrrole-2-carboxylate, an essential step in carbon dioxide-fixation pathways (Wieser, Fujii, Yoshida & Nagasawa, 1998).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyrrole-2-carboxamides are utilized in the design and synthesis of inhibitors for treating drug-resistant tuberculosis. Their structure-activity relationship studies have led to the discovery of compounds with potent anti-TB activity and low cytotoxicity, indicating the therapeutic potential of pyrrole derivatives (Zhao et al., 2022).

Synthetic Routes to Pyrroles

Pyrrole derivatives are synthesized using various methods, including ruthenium-catalyzed nitrogen-transfer cycloaddition. These methods allow for the synthesis of diverse substituted pyrroles, highlighting the adaptability and usefulness of pyrrole derivatives in synthetic organic chemistry (Matsui, Shibuya & Yamamoto, 2018).

Biological Activities of Pyrrole Derivatives

Pyrrole-containing compounds exhibit a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties. The diverse nature of these compounds makes them a significant focus in therapeutic research (Bhardwaj et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Pyrrole derivatives, including Pyrrole-2-carboxamidoxime, have a broad range of biological activities and display interesting skeletal diversity and complexity . They are considered potential sources of biologically active compounds . Therefore, they are likely to continue to be a focus of research in the future .

Eigenschaften

IUPAC Name |

N'-hydroxy-1H-pyrrole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJSXGATFLMXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B2423451.png)

![N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2423462.png)

![2,5-difluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2423464.png)